molecular formula C20H30O5 B1239351 Kromycin CAS No. 20509-23-3

Kromycin

Cat. No. B1239351
CAS RN: 20509-23-3
M. Wt: 350.4 g/mol
InChI Key: IUDAFVFBMHXFER-WXIPDEQFSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Kromycin is a natural product found in Streptomyces venezuelae with data available.

Scientific Research Applications

Interaction with Melanin

Puromycin, an experimental anti-tumor antibiotic similar to Kromycin, interacts with melanin, affecting the biosynthesis of collagen in human skin fibroblasts. This interaction may influence its pharmacological activity in tissues containing melanin (Wrześniok et al., 2005).

Mechanism of Action

Puromycin's mechanism involves inhibiting protein synthesis by incorporating into the C-terminus of elongating nascent chains during translation, thus enabling its use as a probe in various model systems, from cell-free translation to whole animals (Aviner, 2020).

Ribosome Interface Targeting

Puromycin analogues, like 3PB and 3PC, can efficiently interact with proteins associated with ribosomes, useful in studying ribosome activity and translation efficiency (Kandala et al., 2019).

Antibiotic Resistance

Studies on macrolide antibiotics, like azithromycin and clarithromycin, focus on their effects on bacterial resistance, including their interactions with ribosomes and impacts on specific bacterial strains, such as Mycobacterium tuberculosis (Moreira et al., 2016).

Advanced Methodologies

Puromycin analogue technology has led to novel methods in protein research, like screening, fluorescence labeling, and affinity purification (Tabuchi, 2003).

Clinical Efficacy in Airway Diseases

Macrolide antibiotics such as clarithromycin are effective in chronic airway diseases, with studies focusing on their anti-inflammatory properties and effects on mucin gene expression (Shah et al., 2017).

Role in Oncology

Clarithromycin shows potential in treating various tumors in combination with conventional treatment, with mechanisms involving reduction of pro-inflammatory cytokines and anti-angiogenesis (Van Nuffel et al., 2015).

Environmental Impact

Studies on azithromycin focus on its presence in wastewater and its potential to lead to bacterial resistance due to its antimicrobial activity (Koch et al., 2005).

properties

CAS RN

20509-23-3

Product Name

Kromycin

Molecular Formula

C20H30O5

Molecular Weight

350.4 g/mol

IUPAC Name

(3R,5Z,7S,9R,11Z,13S,14R)-14-ethyl-13-hydroxy-3,5,7,9,13-pentamethyl-1-oxacyclotetradeca-5,11-diene-2,4,10-trione

InChI

InChI=1S/C20H30O5/c1-7-17-20(6,24)9-8-16(21)13(3)10-12(2)11-14(4)18(22)15(5)19(23)25-17/h8-9,11-13,15,17,24H,7,10H2,1-6H3/b9-8-,14-11-/t12-,13+,15+,17+,20-/m0/s1

InChI Key

IUDAFVFBMHXFER-WXIPDEQFSA-N

Isomeric SMILES

CC[C@@H]1[C@@](/C=C\C(=O)[C@@H](C[C@@H](/C=C(\C(=O)[C@H](C(=O)O1)C)/C)C)C)(C)O

SMILES

CCC1C(C=CC(=O)C(CC(C=C(C(=O)C(C(=O)O1)C)C)C)C)(C)O

Canonical SMILES

CCC1C(C=CC(=O)C(CC(C=C(C(=O)C(C(=O)O1)C)C)C)C)(C)O

synonyms

kromycin

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Kromycin
Reactant of Route 2
Reactant of Route 2
Kromycin
Reactant of Route 3
Kromycin
Reactant of Route 4
Kromycin
Reactant of Route 5
Kromycin
Reactant of Route 6
Kromycin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.